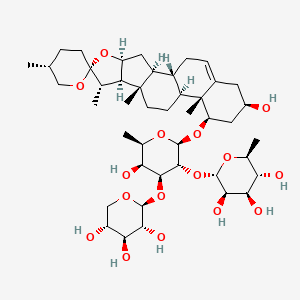
2-Hydroxy Hippuric Acid-13C2,15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy Hippuric Acid-13C2,15N typically involves the reaction of isotopically labeled glycine with 2-hydroxybenzoyl chloride under basic conditions. The reaction proceeds as follows:
Preparation of 2-Hydroxybenzoyl Chloride: This is achieved by reacting 2-hydroxybenzoic acid with thionyl chloride.
Formation of this compound: The 2-hydroxybenzoyl chloride is then reacted with isotopically labeled glycine in the presence of a base such as sodium hydroxide.
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, the process generally involves large-scale synthesis using the same principles as the laboratory methods. The key steps include the preparation of isotopically labeled precursors and their subsequent reaction under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy Hippuric Acid-13C2,15N can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
2-Hydroxy Hippuric Acid-13C2,15N has several applications in scientific research:
Proteomics: Used as a reference standard in mass spectrometry for the identification and quantification of proteins.
Metabolic Studies: Employed in metabolic tracing studies to understand metabolic pathways and fluxes.
Pharmaceutical Research: Utilized in the study of drug metabolism and pharmacokinetics.
Environmental Science: Used in studies related to environmental pollutants and their metabolic transformations.
Mécanisme D'action
The mechanism of action of 2-Hydroxy Hippuric Acid-13C2,15N is primarily related to its role as a tracer in metabolic studies. The isotopic labels allow researchers to track the compound through various metabolic pathways, providing insights into the biochemical processes and molecular targets involved. The compound itself does not exert any specific biological effects but serves as a tool for studying the dynamics of metabolic reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy Hippuric Acid: The non-labeled version of the compound.
Salicyluric Acid: Another derivative of hippuric acid with a similar structure.
N-(2-Hydroxybenzoyl)glycine: A compound with a similar backbone but without isotopic labeling.
Uniqueness
2-Hydroxy Hippuric Acid-13C2,15N is unique due to its isotopic labeling, which makes it particularly valuable for research applications involving mass spectrometry and metabolic tracing. The labeled isotopes provide a distinct signature that can be easily detected and quantified, offering precise insights into metabolic processes .
Propriétés
Numéro CAS |
1286521-95-6 |
|---|---|
Formule moléculaire |
C9H9NO4 |
Poids moléculaire |
198.15 g/mol |
Nom IUPAC |
2-[(2-hydroxybenzoyl)(15N)amino]acetic acid |
InChI |
InChI=1S/C9H9NO4/c11-7-4-2-1-3-6(7)9(14)10-5-8(12)13/h1-4,11H,5H2,(H,10,14)(H,12,13)/i5+1,8+1,10+1 |
Clé InChI |
ONJSZLXSECQROL-STSDVMRASA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)O)O |
SMILES isomérique |
C1=CC=C(C(=C1)C(=O)[15NH][13CH2][13C](=O)O)O |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NCC(=O)O)O |
Synonymes |
N-(2-Hydroxybenzoyl)glycine-13C2,15N; o-Hydroxy-hippuric Acid; Salicyluric Acid-13C2,15N; (2-Hydroxybenzoyl)glycine-13C2,15N; 2-Hydroxyhippuric Acid-13C2,15N; NSC 524135-13C2,15N; Salicyloylglycine-13C2,15N; o-Hydroxyhippuric Acid-13C2,15N; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol](/img/structure/B587190.png)
![2-[3-[(2-Methoxyethoxy)methoxy]phenyl]oxirane](/img/structure/B587191.png)


![N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]-acetamide](/img/structure/B587198.png)
![Azireno[2,1-b][1,3]benzoxazole](/img/structure/B587199.png)



![1-[(2E)-2-Buten-2-Yl]-3-Fluorobenzene](/img/structure/B587212.png)

